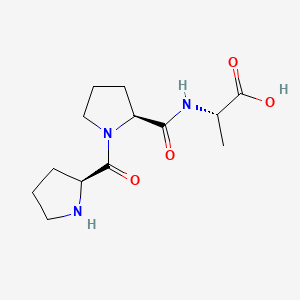
Prolyl-prolyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl-prolyl-alanine is a tripeptide composed of two proline residues followed by an alanine residue Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to the peptide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prolyl-prolyl-alanine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal alanine to the resin, followed by the sequential addition of the two proline residues. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Prolyl-prolyl-alanine can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.
Aplicaciones Científicas De Investigación
Prolyl-prolyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of proline-rich peptides in protein-protein interactions and cellular signaling.
Medicine: this compound and its derivatives are explored for their potential therapeutic effects, including wound healing and tissue regeneration.
Industry: The peptide is used in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Prolyl-alanine: A dipeptide with one proline and one alanine residue, which lacks the additional rigidity provided by the second proline.
Prolyl-prolyl-glycine: A tripeptide with two proline residues followed by glycine, which has different structural and functional properties due to the presence of glycine.
Prolyl-hydroxyproline-alanine: A tripeptide with hydroxyproline instead of one proline, which can influence its stability and biological activity.
Uniqueness
Prolyl-prolyl-alanine is unique due to the presence of two consecutive proline residues, which impart exceptional rigidity and stability to the peptide. This structural feature makes it particularly useful for studying the effects of proline-rich sequences in proteins and their interactions with other biomolecules.
Propiedades
Número CAS |
20535-43-7 |
|---|---|
Fórmula molecular |
C13H21N3O4 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 |
Clave InChI |
KDBHVPXBQADZKY-GUBZILKMSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
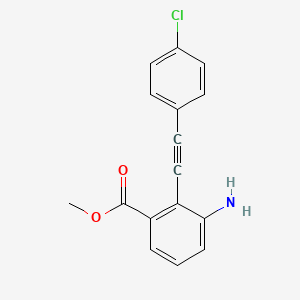
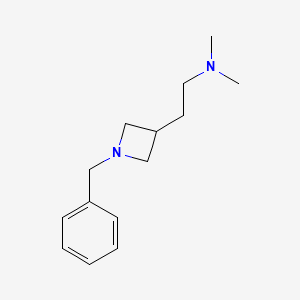
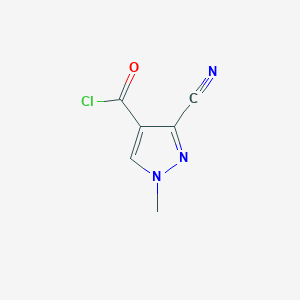
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
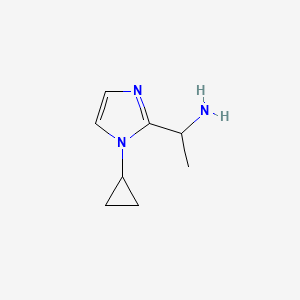
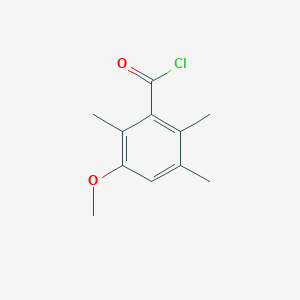
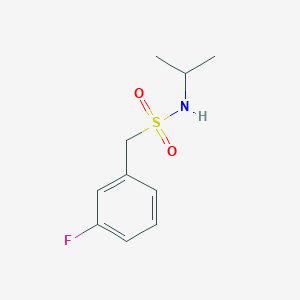
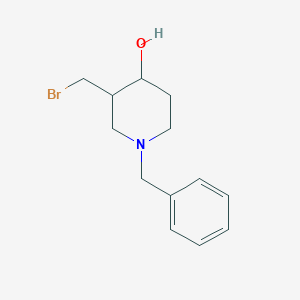

![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)

![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
